Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

CAS No.: 882182-30-1

Cat. No.: VC2545740

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882182-30-1 |

|---|---|

| Molecular Formula | C14H18ClNO3 |

| Molecular Weight | 283.75 g/mol |

| IUPAC Name | methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |

| Standard InChI Key | NYVOOOATEIPVJE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |

| Canonical SMILES | COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |

Introduction

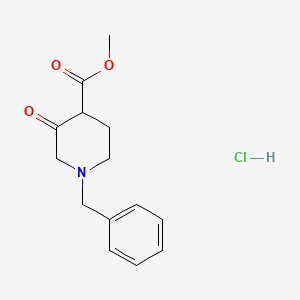

Chemical Identity and Structure

Basic Identification

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an N-substituted piperidine derivative with multiple functional groups positioned strategically around the heterocyclic ring. The precise identification parameters are summarized in Table 1.

Table 1: Identification Parameters of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

| Parameter | Information |

|---|---|

| CAS Registry Number | 882182-30-1 |

| Molecular Formula | C₁₄H₁₈ClNO₃ |

| Molecular Weight | 283.75 g/mol |

| IUPAC Name | methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride |

| Synonyms | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

| Physical State | White to pale cream powder |

| Commercial Purity | ≥95% |

The compound features a benzyl group attached to the nitrogen atom at position 1 of the piperidine ring, an oxo (ketone) group at position 3, and a methyl carboxylate group at position 4. This specific arrangement of functional groups defines its chemical identity and distinguishes it from structurally related isomers .

Structural Features

The structure of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride contains several key functional elements:

-

A six-membered piperidine ring forming the core structure

-

A benzyl (C₆H₅CH₂-) substituent on the nitrogen atom

-

A ketone (C=O) group at position 3 of the piperidine ring

-

A methyl carboxylate (-COOCH₃) group at position 4

-

A hydrochloride salt form, which affects solubility and stability

These structural features contribute to the compound's chemical reactivity, physical properties, and potential applications in synthesis and research .

Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to pale cream powder | Typical for this class of compounds |

| Solubility | Soluble in water, dichloromethane | Based on similar compounds and handling procedures |

| pH (aqueous solution) | Acidic | Characteristic of hydrochloride salts |

| Storage Conditions | Store in cool, dry place | For long-term stability |

| Stability | Hygroscopic | Common for hydrochloride salts |

The compound's solubility properties are consistent with its ionic nature as a hydrochloride salt, making it relatively soluble in polar solvents while maintaining limited solubility in non-polar organic solvents .

Chemical Reactivity

The chemical reactivity of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is governed by its functional groups:

-

The ketone group at position 3 can participate in various carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions

-

The methyl ester group at position 4 is susceptible to hydrolysis, transesterification, and reduction

-

The tertiary amine (as the hydrochloride salt) influences the compound's acid-base properties

-

The benzyl group can undergo aromatic substitution reactions and hydrogenolysis

These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex structures, particularly in medicinal chemistry applications .

Synthesis and Preparation

| Step | Process | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Preparation of Intermediate | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, alkali | Organic solvent |

| 2 | Cyclization | Intermediate from step 1, alkali | pH adjustment (7-8), extraction |

| 3 | Isolation of Hydrochloride Salt | Crude product, hydrochloric acid | pH adjustment (1-2), crystallization |

The synthesis of the methyl ester variant would likely follow a similar pathway, with appropriate modifications to accommodate the methyl carboxylate group. The reported yield for the ethyl ester analog was exceptionally high at 97.1%, with a purity of 99.5% by HPLC analysis .

Purification Methods

Purification of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves:

-

pH-controlled extractions between aqueous and organic phases

-

Crystallization from appropriate solvent systems

-

Potential recrystallization to improve purity

-

HPLC analysis to confirm purity of the final product

These methods are similar to those used for the ethyl ester analog, which achieved high purity levels suitable for research applications .

| Classification | Category | Hazard Statement | Code |

|---|---|---|---|

| Skin irritation | Category 2 | Causes skin irritation | H315 |

| Eye irritation | Category 2A | Causes serious eye irritation | H319 |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | May cause respiratory irritation | H335 |

These classifications necessitate appropriate precautionary measures when handling the compound .

Precautionary Measures

Safety protocols for handling methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride include:

-

Avoidance of dust inhalation or contact with skin, eyes, and mucous membranes

-

Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if needed

-

Handling in well-ventilated areas or under fume hoods

-

Thorough washing after handling

-

Proper storage in tightly closed containers in well-ventilated areas

First Aid Procedures

In case of exposure to methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, the following first aid procedures are recommended:

-

Skin contact: Wash with plenty of soap and water; remove contaminated clothing

-

Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present

-

Inhalation: Move to fresh air and maintain a comfortable position for breathing

-

Ingestion: Seek immediate medical attention

-

For any significant exposure: Contact a poison center or physician

Related Compounds and Structural Isomers

Positional Isomer

An important related compound is methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS #3939-01-3), which differs in the positions of the oxo and carboxylate groups:

Table 5: Comparison with Positional Isomer

| Feature | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl |

|---|---|---|

| CAS Number | 882182-30-1 | 3939-01-3 |

| Oxo Group Position | 3 | 4 |

| Carboxylate Group Position | 4 | 3 |

| Melting Point | Not specifically reported | ~185°C (decomposition) |

| Commercial Availability | Limited | More widely available |

This positional isomerism can significantly influence chemical reactivity, biological activity, and physical properties, making it crucial to accurately identify which isomer is being used in research applications .

Ethyl Ester Analog

Another significant related compound is ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS #52763-21-0), which differs only in the ester group:

Table 6: Comparison with Ethyl Ester Analog

| Feature | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl |

|---|---|---|

| CAS Number | 882182-30-1 | 52763-21-0 |

| Ester Group | Methyl (-OCH₃) | Ethyl (-OCH₂CH₃) |

| Molecular Weight | 283.75 g/mol | 297.78 g/mol |

| Melting Point | Not specifically reported | 162-165°C |

The difference in the ester group affects properties such as lipophilicity, metabolic stability, and potentially biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume